molecular formula C10H14N2O2 B14399393 7-Acetyl-3,5,5-trimethyl-1,5-dihydro-4H-1,2-diazepin-4-one CAS No. 89543-16-8

7-Acetyl-3,5,5-trimethyl-1,5-dihydro-4H-1,2-diazepin-4-one

Cat. No.: B14399393
CAS No.: 89543-16-8
M. Wt: 194.23 g/mol
InChI Key: NSBKZCLJQHZPTH-UHFFFAOYSA-N
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Description

7-Acetyl-3,5,5-trimethyl-1,5-dihydro-4H-1,2-diazepin-4-one is a heterocyclic compound that belongs to the class of diazepines This compound is characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetyl-3,5,5-trimethyl-1,5-dihydro-4H-1,2-diazepin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5,5-trimethylcyclohexanone with hydrazine hydrate in the presence of acetic anhydride can yield the desired diazepine compound. The reaction typically requires refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

7-Acetyl-3,5,5-trimethyl-1,5-dihydro-4H-1,2-diazepin-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The diazepine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Acetyl-3,5,5-trimethyl-1,5-dihydro-4H-1,2-diazepin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Acetyl-3,5,5-trimethyl-1,5-dihydro-4H-1,2-diazepin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another diazepine compound with well-known anxiolytic properties.

    Midazolam: A diazepine used as a sedative and anesthetic agent.

    Clonazepam: A diazepine with anticonvulsant and anxiolytic effects.

Uniqueness

7-Acetyl-3,5,5-trimethyl-1,5-dihydro-4H-1,2-diazepin-4-one is unique due to its specific substitution pattern and potential applications beyond those of traditional diazepines. Its acetyl group and trimethyl substitution confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

89543-16-8

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

7-acetyl-3,5,5-trimethyl-1H-diazepin-4-one

InChI

InChI=1S/C10H14N2O2/c1-6-9(14)10(3,4)5-8(7(2)13)12-11-6/h5,12H,1-4H3

InChI Key

NSBKZCLJQHZPTH-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=CC(C1=O)(C)C)C(=O)C

Origin of Product

United States

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